molecular formula C3H4N2 B091335 (Methyleneamino)acetonitrile CAS No. 109-82-0

(Methyleneamino)acetonitrile

Cat. No. B091335
CAS RN: 109-82-0
M. Wt: 68.08 g/mol
InChI Key: GFZMFCVDDFHSJK-UHFFFAOYSA-N
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Description

“(Methyleneamino)acetonitrile” is a chemical compound with the molecular formula C3H4N2 and a molar mass of 68.08 . It is also known by other names such as Methyleneglycinonitrile and α-Hydroformamine Cyanide .


Synthesis Analysis

The synthesis of amines like “(Methyleneamino)acetonitrile” often involves the hydrogenation of nitriles . A specific method for the synthesis of ethylamine, a similar compound, involves the electroreduction of acetonitrile at ambient temperature and pressure .


Molecular Structure Analysis

The molecular structure of “(Methyleneamino)acetonitrile” consists of a methylene group (CH2) attached to an amino group (NH2) and an acetonitrile group (CH2CN) .


Chemical Reactions Analysis

The reaction between methylamine and acetonylacetone is a very important one in pyrolysis polymer analysis. Polymers containing either primary amine functional groups or carbonyl functional groups separated by two methylene units can be derivatized by this reaction .


Physical And Chemical Properties Analysis

“(Methyleneamino)acetonitrile” has a density of 0.8765 (rough estimate), a melting point of 127-130 °C, a boiling point of 106.45°C (rough estimate), a flashing point of 45.2°C, and a vapor pressure of 3.71mmHg at 25°C . Its refractive index is estimated to be 1.4089 .

Scientific Research Applications

Organic Synthesis

Methyleneaminoacetonitrile is commonly used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .

Formation of Peptides

When Methyleneaminoacetonitrile (MAAN) reacts with other amino acids, it gives rise to the formation of peptides in addition to the usual hydrolytic products .

Precursor of Glycine

Methyleneaminoacetonitrile acts as a precursor of glycine . Glycine is the simplest amino acid and is involved in the production of proteins, DNA, and phospholipids.

Dehydration Condensing Agent

Methyleneaminoacetonitrile also acts as a dehydration condensing agent . This means it can remove water from a molecule and cause two molecules to join together.

Production of Iminodiacetic Acid

Under mild hydrolytic conditions, Methyleneaminoacetonitrile can produce iminodiacetic acid . This compound is used in medical diagnostic imaging and in the production of certain types of polymers.

Production of N-(Cyanomethyl)glycine

Methyleneaminoacetonitrile can also produce N-(cyanomethyl)glycine . This compound is used in the synthesis of other organic compounds.

Production of N-(Carbamoylmethyl) Glycine

Another product of Methyleneaminoacetonitrile under mild hydrolytic conditions is N-(carbamoylmethyl) glycine . This compound is used in the synthesis of other organic compounds.

Production of N-(Cyanomethyl)glycine Amide

Methyleneaminoacetonitrile can also produce N-(cyanomethyl)glycine amide . This compound is used in the synthesis of other organic compounds.

Safety And Hazards

“(Methyleneamino)acetonitrile” should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The future directions for “(Methyleneamino)acetonitrile” could involve further exploration of its synthesis methods and applications. For instance, the electrochemical reduction of acetonitrile to ethylamine presents an environmentally friendly process that could be optimized for industrial applications .

properties

IUPAC Name

2-(methylideneamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H4N2/c1-5-3-2-4/h1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZMFCVDDFHSJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6865-92-5
Record name Acetonitrile, 2-(methyleneamino)-, trimer
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DSSTOX Substance ID

DTXSID0059378
Record name 2-(Methyleneamino)acetonitrile
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Molecular Weight

68.08 g/mol
Source PubChem
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Product Name

Methyleneaminoacetonitrile

CAS RN

109-82-0
Record name 2-(Methyleneamino)acetonitrile
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Record name Methyleneaminoacetonitrile
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Record name Acetonitrile, 2-(methyleneamino)-
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Record name 2-(Methyleneamino)acetonitrile
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Record name 2-(METHYLENEAMINO)ACETONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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